氧化亚铜

描述

Copper (I) oxide, also known as cuprous oxide, is an inorganic compound with the chemical formula Cu2O . It is one of the principal oxides of copper, the other being copper (II) oxide or cupric oxide (CuO) . It is a red solid that can also appear yellow . It does not dissolve in water but can dissolve in acid to generate copper salts .

Synthesis Analysis

Copper (I) oxide can be produced by several methods . The most straightforward method involves the oxidation of copper metal . It can also be produced commercially by reducing copper (II) solutions with sulfur dioxide . Recent research has shown that copper oxide nanoparticles can be synthesized using an arc discharge in deionized water without subsequent thermal annealing .

Molecular Structure Analysis

Copper (I) oxide crystallizes in a cubic structure . It is covalent in nature . The crystalline phase and elemental composition of the synthesized particles can be identified by X-ray diffraction analysis, Raman spectroscopy, and Energy dispersive analysis .

Chemical Reactions Analysis

Copper (I) oxide reacts with water in the presence of oxygen, forming copper (II) hydroxide . The chemical equation for this reaction is 2Cu2O + 4H2O + O2 → 4Cu(OH)2 . Copper (I) oxide also reacts with hydrogen chloride to form Copper (I) chloride and water .

Physical And Chemical Properties Analysis

Copper (I) oxide is a brownish-red solid with a density of 6.0 g/cm3 . It has a melting point of 1,232 °C and a boiling point of 1,800 °C . It is insoluble in water but soluble in acid . It has a band gap of 2.137 eV .

科学研究应用

Antifungal and Coagulation Properties

Copper (I) oxide (cuprite) nanoparticles have been found to have significant antifungal properties. They have been tested on Candida albicans and found to be effective in reacting with this fungus . Additionally, these nanoparticles have shown to promote blood coagulation, making them potentially useful in medical applications such as wound dressing .

Antibacterial and Anticancer Properties

Copper oxide nanoparticles have been studied for their antibacterial and anticancer properties. They have been found to be effective in killing common bacteria such as Escherichia coli (E. coli), methicillin-resistant Staphylococcus aureus (MRSA), or Pseudomonas aeruginosa . They also show potential as a therapeutic agent for the treatment of cancer .

Optical Properties

The optical properties of copper nanoparticles and their oxides have been extensively studied. The Localized Surface Plasmon Resonance (LSPR) peak of copper nanoparticles is linked to their size, shape, and density. This property can be useful in developing catalysts, biosensors, optoelectronic devices, and optical devices .

Detection of Biomolecules

Copper oxide nanoparticles have been used in the detection of various biomolecules. They have been applied in the detection of cholesterol, lactate biosensor, DNA sequencing of microbe, and anti-HIV drug analysis .

Catalysis

Copper oxide nanoparticles are widely used in catalysis. Their unique properties make them effective catalysts for various chemical reactions .

Gas Sensors

Copper oxide nanoparticles are used in gas sensors due to their ability to detect and respond to various gases .

Magnetic Storage Media

Copper oxide nanoparticles are used in magnetic storage media. Their magnetic properties make them suitable for storing data in a compact and efficient manner .

Solar Energy Transformer

Copper oxide nanoparticles are used in solar energy transformers. They can absorb and convert solar energy into electricity, making them useful in renewable energy applications .

作用机制

Target of Action

Copper (I) oxide, also known as cuprous oxide, is an inorganic compound that plays a crucial role in various biological processes . It primarily targets microorganisms, acting as an antimicrobial agent . Copper (I) oxide has been shown to be effective against many fungal pathogens . It is also used as a mineral supplement for livestock .

Mode of Action

Copper (I) oxide’s mode of action is multifaceted. The main mechanism of its bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx . Copper (I) oxide is also known to disrupt cellular proteins .

Biochemical Pathways

Copper (I) oxide affects several biochemical pathways. It is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .

Pharmacokinetics

The pharmacokinetics of copper (I) oxide involve its absorption, distribution, metabolism, and excretion (ADME). Copper is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport . The exact mechanism of microbial death from copper is controversial and the significance and relative contribution of each proposed mechanism are unclear .

Result of Action

The result of copper (I) oxide’s action is the death of targeted microorganisms. The generation of ROS leads to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The release of copper ions, Cu+ and Cu2+, damages the membrane and infiltrates the cell, inducing an oxidative stress response involving endogenous ROS .

Action Environment

The action of copper (I) oxide is influenced by environmental factors. Copper (I) oxide has a low aqueous solubility and a low volatility . It is moderately toxic to mammals and most biodiversity . The environmental fate of copper (I) oxide involves non-persistence and potential for particle-bound transport . The exact environmental conditions, including water column characteristics such as water hardness and pH, can significantly affect copper bioavailability and toxicity .

安全和危害

未来方向

Copper oxide nanoparticles are of great interest to scientists due to their potential applications in various fields such as electronics, medicine, and environmental cleaning . Future research areas include finding new, eco-friendly ways to make these nanoparticles, using them to treat diseases, especially in targeting cancer cells and healing wounds, using them in batteries to store energy more efficiently, and using them to clean water and air even better .

属性

IUPAC Name |

copper(1+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.O/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFJLUBVMFXRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

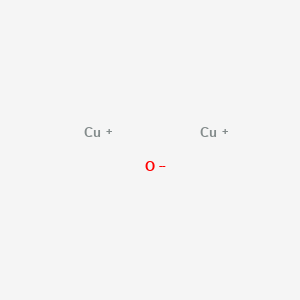

[O-2].[Cu+].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2O | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | copper(I) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(I)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034489 | |

| Record name | Cuprous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow, red, or brown solid; Practically insoluble in water; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS], YELLOW, RED OR BROWN CRYSTALLINE POWDER. | |

| Record name | Copper(I) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomp at 1800 °C | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Crimson, scarlet, vermilion, deep or brownish-red, secondary mineral; adamantine or dull luster; brownish red streak; sol in nitric and concentrated hydrochloric acids; specific gravity: 5.85-6.15; Mohs hardness: 3.5-4 /Cuprite/, Soluble in ammonium hydroxide; in hydrochloric acid forming copper(I) chloride which dissolves in excess hydrochloric acid; with dil sulfuric acid or dil nitric acid the cupric salt is formed and half copper is pptd as the metal., PRACTICALLY INSOLUBLE IN ORGANIC SOLVENTS; SOL IN DILUTE MINERAL ACIDS, SOLN OF AMMONIA & ITS SALTS., Insoluble in water, Soluble in acids and ammonium hydroxide; insoluble in water, For more Solubility (Complete) data for COPPER (I) OXIDE (6 total), please visit the HSDB record page., Solubility in water: none | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.0, Relative density (water = 1): 6.0 | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Copper(1+);oxygen(2-) | |

Color/Form |

Red-brown cubic crystals, Cubic crystals; or microcrystalline powder. Color may be yellow, red or brown depending on the method of preparation and particle size, AMORPHOUS POWDER, COLOR RANGING FROM YELLOW TO RED, Reddish-brown octahedral crystals, For more Color/Form (Complete) data for COPPER (I) OXIDE (7 total), please visit the HSDB record page. | |

CAS RN |

1317-39-1 | |

| Record name | Cuprous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPROUS OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8BEA5064F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1235 °C, 1232 °C | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q & A

Q1: What is the molecular formula and weight of copper (I) oxide?

A1: Copper (I) oxide is represented by the molecular formula Cu2O and has a molecular weight of 143.09 g/mol.

Q2: How is copper (I) oxide characterized spectroscopically?

A2: Several techniques are employed to characterize Cu2O, including:

- X-ray Diffraction (XRD): This technique reveals the crystalline structure and phase purity of Cu2O, differentiating it from other copper oxides like CuO. [, , , , , , ]

- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and size of Cu2O particles, including spheres, cubes, and other shapes. [, , , , , , , ]

- UV-Visible Spectroscopy: This method helps determine the optical band gap of Cu2O, a crucial parameter for its application in solar cells and other optoelectronic devices. [, , , , , , ]

- Raman Spectroscopy: Raman spectroscopy can identify different copper oxide phases and characterize the vibrational modes of Cu2O. [, ]

Q3: How stable is copper (I) oxide under different environmental conditions?

A3: The stability of Cu2O is influenced by factors such as:

- Temperature: Elevated temperatures can lead to the oxidation of Cu2O to CuO, impacting its properties. [, , , ]

- Atmosphere: Cu2O is more stable in inert atmospheres like nitrogen. Exposure to air can promote oxidation to CuO. [, ]

- Humidity: In humid environments, Cu2O can react with water and other atmospheric components, influencing its stability and performance. [, , ]

Q4: How does the presence of copper (I) oxide impact the performance of materials like polyester resin and PDMS?

A4: Incorporating Cu2O particles into polymer matrices can influence the mechanical properties:

- PDMS: In a corrosion sensing device, Cu2O particles dispersed in PDMS exhibited swelling and etching behavior in the presence of toluene and acetic acid, suggesting potential applications in corrosion monitoring. []

Q5: What are the notable catalytic properties of copper (I) oxide?

A5: Cu2O demonstrates catalytic activity in various reactions, including:

- Carbon Monoxide Oxidation: Cu2O catalyzes the conversion of carbon monoxide (CO) to carbon dioxide (CO2) in the presence of oxygen. The reaction rate and activation energy vary depending on the oxidation state of copper (Cu > Cu2O > CuO). []

- Methanol Dehydrogenation: Cu2O enhances the photocatalytic dehydrogenation of methanol, showcasing potential in renewable energy applications. []

- Acetic Acid and 2-Propanol Oxidation: Cu2O/TiO2 nanocomposites exhibit improved photocatalytic activity for the oxidation of acetic acid and 2-propanol under visible light. []

Q6: Does the morphology of copper (I) oxide influence its catalytic activity?

A6: While the morphology of Cu2O particles (e.g., cubic, hollow spheres) doesn't seem to directly affect the catalytic activity in reactions like crystal violet decolorization, it plays a crucial role in determining the total surface area, which influences the overall reaction rate. [, ]

Q7: What are the promising applications of copper (I) oxide in different fields?

A7: Cu2O has garnered attention for its potential applications in:

- Solar Cells: Its p-type semiconducting properties and suitable band gap make Cu2O a promising material for low-cost, efficient solar cells. Research focuses on optimizing its properties for enhanced photovoltaic performance. [, , , , , , ]

- Antimicrobial Agents: Cu2O nanoparticles exhibit significant antifungal and antibacterial activity against microorganisms like Candida albicans, highlighting their potential in medical applications. [, ]

- Corrosion Sensing: Cu2O-PDMS composites demonstrate potential in monitoring corrosion on metallic structures by exhibiting swelling and etching behavior in response to specific solvents and etchants. []

- Biocide Pigments: Cu2O is utilized as a biocide pigment in antifouling coatings for sea vessels to prevent the accumulation of marine organisms. []

Q8: How is computational chemistry used in copper (I) oxide research?

A8: Computational methods are valuable tools for:

Q9: Are there any concerns regarding the environmental impact of copper (I) oxide?

A9: While Cu2O offers several benefits, it's crucial to address potential environmental concerns:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。